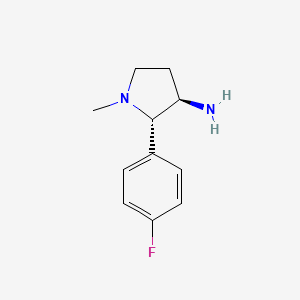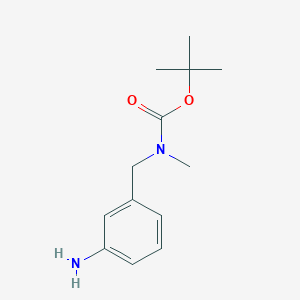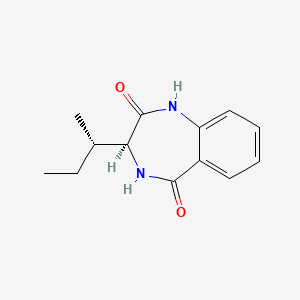![molecular formula C24H23N3O2 B2973127 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide CAS No. 452090-08-3](/img/structure/B2973127.png)
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide, also known as Cbz-N'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide, is a chemical compound with potential applications in scientific research. It is a hydrazide derivative of carbazole, a heterocyclic aromatic organic compound that has been extensively studied due to its diverse biological activities. The synthesis of Cbz-N'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide is a complex process that involves several steps, but the resulting compound has shown promising results in various research applications.
Mécanisme D'action
Target of Action
Similar compounds with a carbazole structure have been used as hole transport materials (htms) in perovskite solar cells .
Mode of Action
Compounds with similar structures have shown properties such as mechanochromic luminescence, thermally activated delayed fluorescence, aggregation-induced emission, and electroluminescence . These properties suggest that the compound may interact with its targets by facilitating charge transport.
Biochemical Pathways
Related compounds have been shown to enhance charge transport, reduce carrier recombination, and influence the vertical phase separation of donor and acceptor components in the bulk-heterojunction .
Result of Action
Related compounds have been shown to enhance the power conversion efficiency of perovskite solar cells .
Action Environment
The action, efficacy, and stability of 3-(9H-carbazol-9-yl)-N’-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide can be influenced by environmental factors. For instance, related compounds have shown enhanced operational stability under continuous illumination and thermal annealing .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide in lab experiments is its diverse biological activities. It has been found to possess anticancer, antitubercular, and antimicrobial activities, which makes it a useful compound for studying various disease models. Additionally, its mechanism of action is not fully understood, which provides an opportunity for further research. However, one of the limitations of using this compound'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for research on 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide. One potential direction is to investigate its potential as a therapeutic agent for various diseases. Studies have shown that it possesses anticancer, antitubercular, and antimicrobial activities, which makes it a promising compound for developing novel drugs. Additionally, its mechanism of action is not fully understood, which provides an opportunity for further research. Another potential direction is to investigate its potential as a molecular probe for studying various cellular pathways. Its diverse biological activities make it a useful compound for studying various disease models, and its mechanism of action may provide insights into new drug targets.
Méthodes De Synthèse
The synthesis of 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide involves a multistep process that starts with the reaction of carbazole with ethyl chloroformate to form carbazole-9-ethyl carbamate. This intermediate is then reacted with hydrazine hydrate to yield carbazole-9-carbohydrazide. The final step involves the reaction of carbazole-9-carbohydrazide with 2-methoxybenzaldehyde in the presence of acetic acid to form this compound'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide.
Applications De Recherche Scientifique
3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to possess anticancer, antitubercular, and antimicrobial activities. Studies have shown that this compound'-[(E)-2-methoxybenzylidene]-3-carbazolecarbohydrazide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, and exhibit antibacterial activity against various bacterial strains.
Propriétés
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1-(2-methoxyphenyl)ethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17(18-9-5-8-14-23(18)29-2)25-26-24(28)15-16-27-21-12-6-3-10-19(21)20-11-4-7-13-22(20)27/h3-14H,15-16H2,1-2H3,(H,26,28)/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUORWMJKDJTBP-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/no-structure.png)
![Octahydrocyclopenta[B]pyrrole](/img/structure/B2973046.png)


![(Z)-methyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973054.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2973056.png)
![2-(4-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2973059.png)
![N-(3,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2973062.png)
![methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2973063.png)

![N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973066.png)
